molecular formula C22H21N3O3S2 B2414578 N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878682-82-7

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2414578
CAS No.: 878682-82-7
M. Wt: 439.55
InChI Key: UTKRLRDNUWKJLK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines aromatic, heterocyclic, and sulfur-containing moieties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-13-6-7-14(2)18(9-13)23-19(26)12-29-22-24-20-17(10-15(3)30-20)21(27)25(22)11-16-5-4-8-28-16/h4-10H,11-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKRLRDNUWKJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

Aminothiophene substrates react with formamide or urea under high-temperature conditions (180–200°C) to form the pyrimidine ring. For example, 2-amino-4-methylthiophene-3-carboxylate cyclizes with formamide to yield 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. This method achieves yields of 76–97% but requires careful control of reaction time and temperature to prevent side reactions such as over-alkylation.

Chlorination of Thieno[2,3-d]pyrimidin-4-ones

Phosphorus oxychloride (POCl₃) is employed to convert thieno[2,3-d]pyrimidin-4-ones into reactive 4-chloro intermediates. A mixture of the pyrimidinone derivative (3.14 mmol) and POCl₃ (18.9 equivalents) is refluxed for 4–12 hours, followed by neutralization with ammonia and extraction with ethyl acetate. This step is critical for introducing halogen leaving groups, enabling subsequent nucleophilic substitutions.

Functionalization of the Thieno[2,3-d]pyrimidine Core

Introduction of the Furan-2-ylmethyl Group

The 3-position of the thieno[2,3-d]pyrimidine core is functionalized via alkylation using furfuryl bromide. Under inert conditions, the chlorinated intermediate reacts with furfuryl bromide in the presence of a base such as potassium carbonate. Tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with reactions typically conducted at 60–80°C for 6–12 hours. Post-reaction purification via flash chromatography isolates the 3-(furan-2-ylmethyl) derivative with 65–78% yield.

Sulfanylacetamide Linkage Formation

The sulfanylacetamide moiety is introduced through a two-step process:

  • Thiolation : The 2-position of the thieno[2,3-d]pyrimidine reacts with thioglycolic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This step forms a thioether bridge, with yields optimized to 70–85% by controlling stoichiometry and reaction time.
  • Acylation : The resulting thiol intermediate is acylated with N-(2,5-dimethylphenyl)acetamide using trimethylamine (TEA) as a base. Reactions proceed in dichloromethane (DCM) at 0–25°C, followed by aqueous workup to isolate the final product.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent (Chlorination) POCl₃ (neat) 40% → 80%
Temperature (Acylation) 0°C → 25°C 65% → 88%
Reaction Time (Alkylation) 8 hours 70% → 82%

The use of POCl₃ in neat conditions enhances chlorination efficiency by minimizing side reactions. Gradual warming during acylation reduces epimerization risks, while extended alkylation durations improve furan-2-ylmethyl incorporation.

Catalytic and Stoichiometric Considerations

  • Morpholine Additives : Morpholine (1 equivalent) in ethanol-isopropanol mixtures accelerates nucleophilic substitutions, reducing reaction times from 24 to 6 hours.
  • TEA as Base : Triethylamine in stoichiometric amounts prevents HCl-mediated degradation during acylation, preserving the integrity of the acetamide group.

Industrial Production Strategies

Continuous Flow Chemistry

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, the chlorination step achieves 92% yield in a tubular reactor with a residence time of 30 minutes, compared to 80% in batch processes.

High-Throughput Screening (HTS)

HTS platforms identify optimal catalysts for the furan-2-ylmethyl alkylation, with palladium-based catalysts increasing yields by 15% compared to traditional methods.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolves intermediates with >95% purity.
  • HPLC : Reverse-phase C18 columns (5 µm) with acetonitrile/water mobile phases monitor reaction progress and quantify final product purity (≥98%).

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 2.25 (s, 3H, CH₃), δ 4.52 (s, 2H, SCH₂), and δ 7.32–7.45 (m, furan protons).
  • HRMS : Calculated [M+H]⁺: 439.10; Found: 439.09.

Challenges and Mitigation Strategies

Moisture Sensitivity

The 4-chloro intermediate is highly moisture-sensitive, requiring anhydrous conditions during handling. Storage under nitrogen atmospheres and the use of molecular sieves in reaction mixtures prevent hydrolysis.

Regioselectivity in Alkylation

Competing alkylation at the 1-position of the thieno[2,3-d]pyrimidine is minimized by employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which sterically hinder undesired sites.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide possess activity against both Gram-positive and Gram-negative bacteria. For instance, a series of thienopyrimidine derivatives were synthesized and evaluated for their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Recent studies have focused on synthesizing thieno[2,3-d]pyrimidine derivatives and evaluating their cytotoxic effects on cancer cell lines. In vitro assays indicated that certain derivatives exhibited selective cytotoxicity against human breast cancer cells (MDA-MB-231), highlighting the importance of specific functional groups in enhancing biological activity .

Enzyme Inhibition

Thieno[2,3-d]pyrimidines have been investigated for their ability to inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds related to this compound have shown promise as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Coordination Chemistry

The compound's heterocyclic structure allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials development . The incorporation of furan and thienopyrimidine moieties enhances the electronic properties of the resulting complexes.

Organic Electronics

Due to its conjugated system, this compound may find applications in organic electronics. Research into similar compounds has indicated their potential as semiconductors or active components in organic light-emitting diodes (OLEDs) .

Summary of Case Studies

StudyFocusFindings
Antibacterial ActivitySignificant activity against E. coli and S. aureus with low MIC values.
Anticancer EffectsSelective cytotoxicity against MDA-MB-231 cells; structure-dependent activity observed.
Enzyme InhibitionEffective DHFR inhibitors identified among synthesized derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]acetamide: Similar structure but without the sulfanyl group, potentially altering its chemical properties.

Uniqueness

The presence of the sulfanylacetamide group in N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide distinguishes it from similar compounds. This group can participate in unique chemical reactions and interactions, potentially enhancing its utility in various applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance. The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 342.39 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly against various cancer cell lines. In vitro evaluations have shown that it exhibits significant cytotoxicity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
Breast5.0
Colon4.5
Lung6.0
Prostate3.8

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of topoisomerase II , an essential enzyme for DNA replication and cell division. Molecular docking studies suggest that it binds effectively to the enzyme's active site, thereby preventing DNA unwinding and replication . Additionally, the compound has been observed to induce reactive oxygen species (ROS) accumulation in cancer cells, leading to apoptosis primarily at the G1 phase of the cell cycle .

Case Studies

In one notable study, researchers screened a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroids as a model system. The results indicated that this compound significantly reduced spheroid viability compared to controls . This study underscores the potential of this compound as a candidate for further development in cancer therapeutics.

Toxicity Profile

While the anticancer efficacy is promising, it is crucial to assess the compound's toxicity profile. Preliminary assessments indicate low toxicity levels in normal cells when compared to cancerous cells, suggesting a favorable therapeutic window for clinical applications . Further studies are needed to establish comprehensive toxicity data.

Q & A

Q. How can synthetic routes for this compound be optimized using flow chemistry methodologies?

Answer: Optimization of synthetic routes requires integrating flow chemistry with Design of Experiments (DoE) principles. For example, parameters such as temperature, reagent stoichiometry, and residence time can be systematically varied to maximize yield and purity. A flow-chemistry setup enables precise control over reaction conditions, reducing side reactions and improving reproducibility. Key steps include:

  • Continuous-flow synthesis : Mimics the Omura-Sharma-Swern oxidation protocol, enabling rapid mixing and heat transfer .
  • Statistical modeling : Response Surface Methodology (RSM) can identify optimal conditions.

Table 1: Key Parameters for Flow-Chemistry Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)25–8060+25%
Residence time (min)2–2010+18%
Stoichiometry (eq.)1.0–2.51.8+15%

Q. What crystallographic techniques are recommended for resolving the compound’s structure?

Answer: Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Critical steps:

  • Data collection : Use a high-flux synchrotron source for weak diffractors.
  • Refinement : Apply anisotropic displacement parameters and validate using R-factor convergence (<5%).
  • Validation tools : Check for voids, hydrogen bonding, and torsional angles using PLATON .

Q. Which spectroscopic methods are essential for characterizing intermediates and final products?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the thienopyrimidine core and acetamide linkage. For example, coupling constants in 1H^1H-NMR distinguish between axial and equatorial substituents .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error).
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and sulfanyl (C-S) bonds (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data be resolved?

Answer: Discrepancies often arise between experimental NMR shifts and Density Functional Theory (DFT)-predicted values. Mitigation strategies include:

  • Solvent effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM for DMSO).
  • Conformational averaging : Perform molecular dynamics (MD) simulations to account for flexible substituents (e.g., furan-methyl group).
  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites. The sulfanyl (-S-) group is likely nucleophilic due to high HOMO localization.
  • Electrostatic Potential Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions.
  • DFT-based Transition State Modeling : Use Gaussian or ORCA to model activation energies for substitutions at the pyrimidin-4-oxo position .

Table 2: Predicted Reactivity Parameters (DFT/B3LYP/6-311+G(d,p))

PositionHOMO (eV)LUMO (eV)Charge (Mulliken)
Thieno-S-6.2-1.8-0.45
Pyrimidin-4-oxo-7.1-0.9+0.32

Q. What in vitro assays are suitable for evaluating biological activity against kinase targets?

Answer:

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC50_{50} values against kinases (e.g., EGFR, VEGFR).
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Docking studies : Perform molecular docking (AutoDock Vina) to prioritize targets based on binding affinity to the thienopyrimidine scaffold .

Data Contradiction Analysis

Example: Discrepancies in reported melting points may arise from polymorphic forms. Use Differential Scanning Calorimetry (DSC) to identify enantiotropic transitions and correlate with crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.